2-Chlorotoluene (CAS 95-49-8) is a versatile, ortho-substituted aryl halide widely procured as an industrial solvent and a foundational building block for agrochemicals, pharmaceuticals, and specialty dyes. As a clear, colorless liquid with a density of approximately 1.08 g/mL and a boiling point of 157–159 °C, it offers excellent solvent properties for high-temperature reactions. Its primary procurement value lies in the fixed ortho-position of the chlorine atom, which dictates strict regiocontrol in downstream electrophilic substitutions and cross-coupling reactions, making it an irreplaceable intermediate for structurally specific target molecules [1].
Substituting 2-chlorotoluene with its most common industrial alternative, 4-chlorotoluene, fundamentally alters both process handling and downstream product profiles. Because the chlorine atom is in the ortho rather than the para position, 2-chlorotoluene exerts distinct steric hindrance and electronic directing effects, which are critical for synthesizing specific isomers like 2,4-dichlorotoluene or o-chlorobenzoic acid. Furthermore, the two isomers exhibit vastly different freezing behaviors; 4-chlorotoluene can solidify in cold storage, whereas 2-chlorotoluene remains liquid, meaning a generic substitution could lead to unexpected pipeline blockages, altered reaction selectivity, and costly separation rework [1].
2-Chlorotoluene possesses a significantly lower melting point (-35 °C) compared to its para-substituted counterpart, 4-chlorotoluene, which melts at 7 °C. This dramatic difference means that 2-chlorotoluene remains a flowable liquid under standard winter transport and cold-storage conditions [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | -35 °C |
| Comparator Or Baseline | 7 °C (4-Chlorotoluene) |
| Quantified Difference | 42 °C lower melting point |
| Conditions | Standard atmospheric pressure storage and transport |
Procuring 2-chlorotoluene eliminates the need for heated transfer lines and drum-melting equipment, ensuring seamless liquid charging in cold environments.
When subjected to further chlorination, 2-chlorotoluene directs substitution to yield primarily 2,4-dichlorotoluene and 2,6-dichlorotoluene. In contrast, chlorinating 4-chlorotoluene produces a mixture of 2,4-dichlorotoluene and 3,4-dichlorotoluene (typically in a 4:1 ratio) [1].
| Evidence Dimension | Downstream Chlorination Byproduct Profile |
| Target Compound Data | Yields 2,4- and 2,6-dichlorotoluene (No 3,4-isomer) |
| Comparator Or Baseline | Yields 2,4- and 3,4-dichlorotoluene (4-Chlorotoluene) |
| Quantified Difference | Complete avoidance of 3,4-dichlorotoluene formation |
| Conditions | Electrophilic aromatic chlorination (e.g., with Lewis acid catalyst) |
Starting with the ortho-isomer prevents the formation of the 3,4-dichloro byproduct, drastically reducing the fractional distillation burden when specific dichlorinated intermediates are required.
Oxidation of the methyl group in 2-chlorotoluene using potassium permanganate directly yields o-chlorobenzoic acid, a critical intermediate for specific agrochemicals and dyes. Substituting with 4-chlorotoluene strictly yields p-chlorobenzoic acid, which cannot be used in ring-closing reactions that require ortho-proximity of the carboxylic acid and chlorine groups [1].
| Evidence Dimension | Oxidation Product Geometry |
| Target Compound Data | Yields 100% o-chlorobenzoic acid |
| Comparator Or Baseline | Yields 100% p-chlorobenzoic acid (4-Chlorotoluene) |
| Quantified Difference | Absolute shift in positional isomerism of the resulting carboxylic acid |
| Conditions | Permanganate oxidation of the side-chain methyl group |
For procurement teams sourcing precursors for ortho-specific APIs or dyes, 2-chlorotoluene is structurally mandatory and cannot be substituted by the para-isomer.
In palladium-catalyzed Buchwald-Hartwig aminations using bulky N-heterocyclic carbene (NHC) ligands, the ortho-chloro substituent of 2-chlorotoluene provides beneficial steric hindrance that accelerates the reductive elimination step. Studies show that coupling sterically hindered aryl halides like 2-chlorotoluene can achieve excellent yields (e.g., 94-97%), outperforming deactivated or unhindered aryl chlorides which often result in mixed mono- and bis-arylated products [1].
| Evidence Dimension | Amination Yield |
| Target Compound Data | >94% yield (monoarylation) |
| Comparator Or Baseline | Mixed mono/bis-arylation or lower yields (Unhindered/deactivated aryl chlorides) |
| Quantified Difference | Highly selective monoarylation with near-quantitative yields |
| Conditions | Pd-NHC catalyzed Buchwald-Hartwig cross-coupling |
Buyers synthesizing complex arylamines can leverage 2-chlorotoluene's steric profile to achieve higher yields and better selectivity, reducing catalyst loading and purification costs.
2-Chlorotoluene is the required starting material for synthesizing clomazone and other ortho-specific herbicides. Its unique regiochemistry ensures that downstream intermediates maintain the necessary spatial arrangement for biological activity, which cannot be achieved using 4-chlorotoluene [1].
Due to its exceptionally low melting point (-35 °C), 2-chlorotoluene is the preferred chlorinated solvent for outdoor chemical processing facilities and winter transport. It eliminates the energy costs and handling delays associated with thawing drums of 4-chlorotoluene (which freezes at 7 °C) [2].
Industrial oxidation facilities procure 2-chlorotoluene specifically to produce o-chlorobenzoic acid via side-chain oxidation. This intermediate is strictly required for synthesizing specific dyes and pharmaceuticals where ortho-proximity is needed for subsequent cyclization reactions [3].
In fine chemical manufacturing utilizing Buchwald-Hartwig amination, 2-chlorotoluene is selected over unhindered aryl chlorides to drive high-yielding, selective monoarylation. The ortho-steric bulk synergizes with modern Pd-NHC catalysts to optimize reactor throughput and minimize bis-arylated impurities[4].
Flammable;Irritant;Environmental Hazard